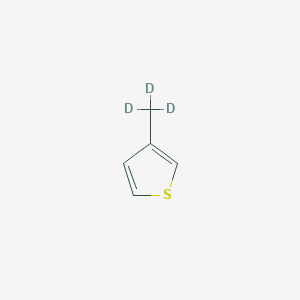










|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:6]=[CH:5][S:4][CH:3]=1.[Li][CH2:8][CH2:9][CH2:10]C.CCCCCC.C[O:19][B:20](OC)[O:21]C.C(O)CCO>C(OCC)C>[CH3:1][C:2]1[CH:6]=[C:5]([B:20]2[O:21][CH2:10][CH2:9][CH2:8][O:19]2)[S:4][CH:3]=1
|


|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CSC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
16.72 mL
|
|
Type
|
reactant
|
|
Smiles
|
COB(OC)OC
|
|
Name
|
|
|
Quantity
|
7.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCO)O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring at room temperature for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the resulting solution was refluxed for 1 h
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled down to −76° C.
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 2 h
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
After quenching with 10% HCl (150 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with ether (2×)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layer was dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 3 h
|
|
Duration
|
3 h
|
|
Type
|
WASH
|
|
Details
|
eluted with hexane
|
|
Type
|
CUSTOM
|
|
Details
|
chloroform to give the product, 12.86 g, 71%
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC=1C=C(SC1)B1OCCCO1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |